molecular formula C22H18N6O2 B2523087 6-(3,4-dimethylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251681-28-3

6-(3,4-dimethylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Katalognummer B2523087
CAS-Nummer: 1251681-28-3
Molekulargewicht: 398.426
InChI-Schlüssel: NIXUWNWZCQBPOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of heterocyclic compounds, particularly those containing the triazolo[4,3-b]pyridazine moiety, has been a subject of interest due to their potential pharmacological activities. In one study, a series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines (VIII) were synthesized and evaluated for anxiolytic activity. These compounds were found to inhibit [3H]diazepam binding and showed activity in tests predictive of anxiolytic activity, such as protection against pentylenetetrazole-induced convulsions and the thirsty rat conflict procedure .

Another research effort focused on the synthesis of various derivatives, including those with the 1,3,4-oxadiazole ring. The synthesis involved multiple steps, starting from Schiff's bases formation, followed by reactions with different carboxylic acids to yield the desired compounds. These compounds were then evaluated for their antioxidant and antimicrobial activities, with some showing high activity against various pathogens .

In a similar vein, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was reported. The process involved treating 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by the addition of reagents to achieve the target compound. The structure was confirmed using spectroscopic techniques and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of these heterocyclic compounds has been elucidated using various spectroscopic techniques and theoretical calculations. For instance, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was confirmed by X-ray diffraction and crystallized in the monoclinic crystal system. Density functional theory (DFT) calculations were carried out to compare theoretical and experimental values, and the HOMO-LUMO energy gap was determined to understand the compound's reactivity .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their synthesis and the functional groups present in their structures. The presence of substituents like chloro and methyl groups can influence the reactivity and the potential for further chemical modifications. The synthesis processes often involve the formation of Schiff's bases, cyclization reactions, and the use of reagents like chloroamine T, indicating the compounds' ability to undergo various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of heteroatoms and aromatic systems contributes to their potential biological activities. The HOMO-LUMO gap provides insight into their chemical stability and reactivity. Additionally, the intermolecular interactions, such as hydrogen bonding and halogen interactions, play a crucial role in the crystalline packing and stability of these compounds .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interactions

The compound's crystal structure has been a subject of research. In a related compound, an intramolecular hydrogen bond generates an S(6) ring motif, and the crystal structure shows various hydrogen bonding interactions, which could be relevant for understanding the behavior of similar compounds like the one (Goh, Fun, Nithinchandra, & Kalluraya, 2010).

Synthesis and Characterization

Synthesis and characterization of derivatives containing similar structural elements, such as 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings, have been explored. This research is crucial for developing new compounds with potential applications in various fields (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Antiviral Activity

Some derivatives of similar compounds have shown promising antiviral activity, especially against hepatitis-A virus. This suggests potential applications of related compounds in antiviral therapy (Shamroukh & Ali, 2008).

Anticancer Potential

Derivatives of similar structures have been synthesized and evaluated for their potential in cancer treatment. This includes testing on various cancer cell lines, indicating the possible application of related compounds in oncology (Bakavoli, Rahimizadeh, Shiri, Akbarzadeh, Mousavi, Atapour-Mashhad, & Tayarani-Najaran, 2010).

Antimicrobial and Antibacterial Properties

Research on similar compounds includes their synthesis and evaluation for antimicrobial activities. Compounds with structural similarities have shown notable antibacterial and antimicrobial properties, making them candidates for developing new antimicrobial agents (Holla, Prasanna, Poojary, Rao, & Shridhara, 2006).

Eigenschaften

IUPAC Name

6-(3,4-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2/c1-14-8-9-17(12-15(14)2)18-10-11-19-25-27(22(29)28(19)24-18)13-20-23-21(26-30-20)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXUWNWZCQBPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=NC(=NO4)C5=CC=CC=C5)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.